N-Nitrosodithiazine

Description

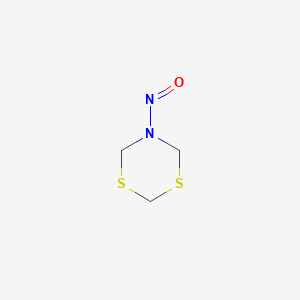

Structure

2D Structure

3D Structure

Properties

CAS No. |

114282-83-6 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

150.23 g/mol |

IUPAC Name |

5-nitroso-1,3,5-dithiazinane |

InChI |

InChI=1S/C3H6N2OS2/c6-4-5-1-7-3-8-2-5/h1-3H2 |

InChI Key |

HAGCCDDROWPBPR-UHFFFAOYSA-N |

SMILES |

C1N(CSCS1)N=O |

Canonical SMILES |

C1N(CSCS1)N=O |

Other CAS No. |

114282-83-6 |

Synonyms |

N-NDTH N-nitrosodithiazine |

Origin of Product |

United States |

Mechanistic Investigations of N Nitrosodithiazine Formation and Transformation Reactions

Fundamental Reaction Mechanisms in N-Nitrosamine Formation

The formation of N-nitrosamines is a result of the reaction between a nitrosating agent and a suitable amine precursor. For N-Nitrosodithiazine, the precursor is the secondary amine 1,3,5-dithiazinane. The most common pathway involves the nitrosation of a secondary amine by an electrophilic nitrosating agent derived from nitrite (B80452).

This process is typically initiated under acidic conditions, where sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂). Nitrous acid can then be protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺), or it can self-associate to form dinitrogen trioxide (N₂O₃), another potent nitrosating agent. The lone pair of electrons on the nitrogen of the secondary amine, in this case, 1,3,5-dithiazinane, attacks the electrophilic nitrogen of the nitrosating agent, leading to the formation of the N-N bond characteristic of N-nitrosamines. This is followed by deprotonation to yield the final this compound product.

Alternative pathways can also lead to N-nitrosamine formation. In the presence of carbonyl compounds like formaldehyde, nitrosation can be significantly enhanced, particularly under neutral or basic conditions. This pathway proceeds through the formation of a carbinolamine, which then dehydrates to an iminium ion. This iminium ion is highly reactive towards nitrite, leading to the formation of the N-nitrosamine.

| Component | Role in Nitrosation | Relevant Conditions/Notes |

|---|---|---|

| Secondary Amine (e.g., 1,3,5-Dithiazinane) | Nucleophilic precursor providing the amine nitrogen. | Reactivity is highest when the nitrogen lone pair is available (i.e., not protonated). |

| Nitrite (NO₂⁻) | Source of the nitrosating agent. | Requires acidic conditions to form active species like HNO₂. |

| Nitrosonium Ion (NO⁺) | Potent electrophilic nitrosating agent. | Formed from nitrous acid in acidic solution. |

| Dinitrogen Trioxide (N₂O₃) | Potent electrophilic nitrosating agent. | Formed from the self-association of nitrous acid. |

| Acidic pH | Catalyzes the formation of active nitrosating agents from nitrite. | Optimal pH balances nitrosating agent formation with amine availability. |

| Carbonyl Compounds (e.g., Formaldehyde) | Catalyst, especially at neutral/basic pH. | Proceeds via carbinolamine and iminium ion intermediates. |

Enzymatic and Catalytic Mechanisms Associated with N-Nitrosation

Beyond direct chemical synthesis, the formation of N-nitrosamines can be mediated by biological and catalytic systems. This is particularly relevant in environmental and physiological contexts where conditions for chemical nitrosation may not be optimal.

Bacterial Catalysis: Numerous bacterial species have been shown to catalyze N-nitrosation reactions, often at a much faster rate than the uncatalyzed chemical reaction at neutral pH. This activity is prominent in bacteria capable of denitrification, a process that involves the reduction of nitrate (B79036) and nitrite. Strains of Escherichia coli, for instance, can facilitate nitrosation through enzyme systems like nitrate reductase. This enzyme is linked to the anaerobic induction of nitrosation, where nitrate or nitrite in the growth medium enhances the cell's catalytic ability. The bacterial catalysis of this compound could therefore occur in environments such as the gastrointestinal tract or in soil and water contaminated with both the 1,3,5-dithiazinane precursor and nitrate-reducing bacteria. The catalysis is believed to be an enzyme-mediated process, as heat-inactivated bacterial cells lose their nitrosating ability.

Other Catalytic Systems: Certain materials can also catalyze the formation of nitrosamines. For example, activated carbon has been shown to promote the transformation of secondary amines into N-nitrosamines, in some cases even in the absence of external nitrite sources. This suggests that surface-mediated oxidation and nitrosation reactions can occur. While not enzymatic, these catalytic pathways represent an important abiotic mechanism for N-nitrosamine formation.

| Catalyst Type | Example | Mechanism/Key Features |

|---|---|---|

| Bacterial Enzymes | Nitrate Reductase in E. coli | Catalyzes nitrosation at neutral pH, particularly under anaerobic conditions. Activity is inducible by nitrate/nitrite. |

| Denitrifying Bacteria | Various species (e.g., Pseudomonas aeruginosa) | Associated with the most rapid rates of biological N-nitrosation. |

| Surface Catalysis | Activated Carbon | Can catalyze nitrosation of amines on its surface, potentially via oxidation pathways. |

Transformation Pathways and Intermediate Species in this compound Chemistry

Once formed, this compound would be expected to undergo several transformation reactions common to the N-nitrosamine class, which are critical to their biological activity and environmental fate.

Metabolic Activation (α-Hydroxylation): The primary pathway for the metabolic activation of carcinogenic N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2E1 and CYP2A6. This reaction involves the oxidation of a carbon atom immediately adjacent (in the α-position) to the nitroso-substituted nitrogen. For this compound, this would occur at the C4 or C6 positions of the dithiazinane ring. The resulting α-hydroxy N-nitrosamine is a highly unstable intermediate. It spontaneously decomposes, leading to the opening of the heterocyclic ring and the formation of an aldehyde and a reactive diazonium ion. This electrophilic diazonium species is considered the ultimate carcinogenic agent, as it can form covalent adducts with cellular macromolecules like DNA.

Denitrosation: N-nitrosamines can undergo cleavage of the N-N bond, a process known as denitrosation. This reaction typically occurs under acidic conditions and results in the regeneration of the parent secondary amine (1,3,5-dithiazinane) and nitrous acid. The mechanism can involve the protonation of the nitroso oxygen, followed by nucleophilic attack on the nitroso nitrogen. The rate of this protolytic denitrosation can be significantly increased by the presence of nucleophiles such as thiocyanate (B1210189) or bromide ions.

Other Transformation Pathways:

Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂) to form the corresponding N-nitramine. This transformation can be achieved using strong oxidizing agents like peroxytrifluoroacetic acid.

Photolysis: Like other nitrosamines, this compound is expected to be susceptible to degradation by ultraviolet (UV) light. The primary photochemical event is the cleavage of the N-N bond, which generates aminyl and nitric oxide radicals, initiating a complex series of secondary reactions.

Reduction: The nitroso group can be reduced, although this pathway is less commonly discussed than metabolic oxidation.

Reaction with Electrophiles: The oxygen atom of the nitroso group is nucleophilic and can react with strong electrophiles, such as alkylating agents, to form O-substituted derivatives known as alkoxydiazenium salts.

| Pathway | Key Reagents/Conditions | Intermediate(s) | Final Product(s) |

|---|---|---|---|

| Metabolic α-Hydroxylation | Cytochrome P450 Enzymes, O₂ | α-Hydroxy this compound | Diazonium Ion, Aldehydes |

| Protolytic Denitrosation | Acid (H⁺), Nucleophiles | Protonated this compound | 1,3,5-Dithiazinane, Nitrous Acid |

| Oxidation | Peroxyacids | - | N-Nitrodithiazine (Nitramine) |

| Photolysis | UV Light | Aminyl and Nitric Oxide Radicals | Degradation products |

| Reaction with Electrophiles | Alkylating Agents | - | Alkoxydiazenium Salts |

Compound Index

| Compound Name | Role/Mention |

|---|---|

| This compound (5-nitroso-1,3,5-dithiazinane) | Primary subject of the article |

| 1,3,5-Dithiazinane | Secondary amine precursor to this compound |

| Sodium Nitrite (NaNO₂) | Common source of nitrosating agents |

| Nitrous Acid (HNO₂) | Intermediate in the formation of nitrosating agents |

| Nitrosonium Ion (NO⁺) | Electrophilic nitrosating agent |

| Dinitrogen Trioxide (N₂O₃) | Electrophilic nitrosating agent |

| Formaldehyde | Catalyst for nitrosamine (B1359907) formation |

| Peroxytrifluoroacetic acid | Oxidizing agent for converting nitrosamines to nitramines |

| Nitric Oxide (NO) | Radical species involved in photolysis |

Advanced Analytical Methodologies for N Nitrosodithiazine Detection and Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Techniques

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical platform widely utilized for the detection and quantification of a broad range of chemical compounds, including N-nitrosamines nih.gov, researchgate.net, pmda.go.jp. This technique offers exceptional sensitivity, capable of detecting analytes at picogram to femtogram levels nih.gov. The specificity of MS detection, particularly when coupled with tandem MS (MS/MS), allows for the unambiguous identification and quantification of target analytes even in complex matrices by monitoring characteristic fragmentation patterns researchgate.net, researchgate.net.

HPLC-MS methods are adaptable to various N-nitrosamines by optimizing chromatographic separation and mass spectrometric parameters. For instance, ultra-high-performance liquid chromatography (UHPLC) coupled with a Q-Exactive mass spectrometer using heated electrospray ionization (HESI) in positive ionization mode has demonstrated robust methodology for analyzing a panel of N-nitrosamines researchgate.net. The use of internal standards, such as deuterated analogues, is crucial for accurate quantification researchgate.net, lcms.cz. The sensitivity achieved allows for the determination of N-nitrosamines at low nanogram per liter concentrations researchgate.net.

Table 4.1.1: Typical HPLC-MS Parameters for N-Nitrosamine Analysis (General)

| Parameter | Typical Range/Value | Notes |

| Chromatographic | ||

| Column Type | C18, C8, Phenyl-hexyl | Reversed-phase chromatography is common. |

| Mobile Phase | Water/Acetonitrile or Methanol gradients with additives | Additives like formic acid or ammonium (B1175870) formate (B1220265) may be used. |

| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions. |

| Injection Volume | 5 - 50 µL | Optimized for sensitivity and peak shape. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Heated ESI (HESI), APCI | ESI is most common for N-nitrosamines. |

| Polarity | Positive or Negative | N-nitrosamines can be detected in both modes, often positive is preferred. |

| Mass Analyzer | Triple Quadrupole (QqQ), Orbitrap, Q-TOF | QqQ for targeted quantification (MRM), Orbitrap/Q-TOF for high resolution. |

| Detection Mode | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM), High-Resolution Accurate Mass (HRAM) | MRM provides high selectivity and sensitivity for quantification. |

| Performance | ||

| Limit of Detection (LOD) | 0.05 – 10 ng/L | Highly dependent on matrix and specific analyte. |

| Limit of Quantitation (LOQ) | 0.1 – 20 ng/L | Crucial for regulatory compliance. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many N-nitrosamines pmda.go.jp, wikipedia.org. GC-MS offers high separation efficiency and sensitive detection, often considered a "gold standard" for substance identification due to its specificity wikipedia.org. The high temperatures used in GC injection ports can sometimes lead to thermal degradation, which needs to be considered during method development wikipedia.org.

For N-nitrosamines, GC-MS is frequently employed, often in conjunction with sample preparation techniques like solid-phase extraction (SPE) or headspace analysis to concentrate analytes and remove interfering matrix components researchgate.net, fda.gov. Dichloromethane is noted as a suitable solvent for GC-MS in nitrosamine (B1359907) analysis scharlab.com. GC-MS/MS systems, utilizing triple quadrupole mass analyzers, provide enhanced selectivity and sensitivity, making them ideal for quantifying N-nitrosamines at trace levels thermofisher.com.

Table 4.2.1: Typical GC-MS Parameters for N-Nitrosamine Analysis (General)

| Parameter | Typical Range/Value | Notes |

| Chromatographic | ||

| Column Type | DB-Wax, HP-5ms, DB-5ms | Polar or non-polar capillary columns are used depending on analyte properties. |

| Carrier Gas | Helium, Nitrogen | Helium is most common. |

| Oven Temperature | Programmed, e.g., 50°C to 250°C | Gradient elution is standard. |

| Injector Temperature | 250°C - 280°C | High temperatures are typical for volatilization. |

| Mass Spectrometry | ||

| Ionization Source | Electron Ionization (EI) | Standard for GC-MS. |

| Mass Analyzer | Single Quadrupole, Triple Quadrupole (GC-MS/MS) | Triple quadrupole offers superior selectivity and sensitivity. |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Selected Reaction Monitoring (SRM) | SRM in GC-MS/MS is highly specific for quantification. |

| Performance | ||

| Limit of Detection (LOD) | 0.05 – 10 µg/L (or ppm) | Varies significantly with sample preparation and matrix. |

| Limit of Quantitation (LOQ) | 0.3 – 20 µg/L (or ppm) | Crucial for meeting regulatory requirements. |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Supercritical Fluid Chromatography (SFC) Applications

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection capabilities of mass spectrometry nih.gov, researchgate.net. CE separates analytes based on their charge-to-mass ratio and electrophoretic mobility in an electric field, offering advantages in resolving complex mixtures, including isomers and enantiomers mdpi.com, researchgate.net. The coupling to MS allows for the identification and quantification of separated species. CE-MS interfaces, such as sheath-flow or sheathless systems, are employed to transfer the separated analytes from the capillary to the MS ion source researchgate.net. While CE-MS is extensively used in protein analysis and chiral separations nih.gov, mdpi.com, its application to small molecules like N-nitrosodithiazine would leverage its separation power, particularly if isomers or closely related compounds are present.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase charltonslaw.com. SFC offers unique selectivity and can be advantageous for separating thermally labile or non-volatile compounds. It often provides faster analysis times and uses less organic solvent compared to HPLC. SFC can be coupled with MS detection, creating SFC-MS, which combines the benefits of SFC separation with the identification power of mass spectrometry. While specific applications of SFC for this compound are not detailed in the provided search results, SFC-MS is a recognized technique for analyzing various organic compounds and could potentially be applied to this compound, especially if its physicochemical properties are amenable to supercritical fluid mobile phases.

Method Validation and Robustness Studies for this compound Analysis

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results europa.eu, europa.eu. For the analysis of this compound, a comprehensive validation approach, following guidelines such as ICH Q2(R2), would be essential europa.eu, europa.eu. Key performance characteristics to be evaluated include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components. This is crucial for distinguishing this compound from other compounds pmda.go.jp, researchgate.net, europa.eu.

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed through recovery studies using spiked samples or by comparison with a reference method americanpharmaceuticalreview.com.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) europa.eu, europa.eu.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range lcms.cz, americanpharmaceuticalreview.com.

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy lcms.cz, fda.gov. LOQ is particularly important for regulatory compliance.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated acceptable accuracy, precision, and linearity lcms.cz.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This involves testing parameters such as mobile phase composition, temperature, or flow rate europa.eu.

Studies on method robustness are vital to ensure that the analytical procedure can be reliably transferred between laboratories or used under slightly varied conditions without significantly impacting the results europa.eu, americanpharmaceuticalreview.com. For this compound, validation would involve establishing appropriate acceptance criteria for each performance characteristic, ensuring the method's suitability for its intended analytical task, whether for quality control, environmental monitoring, or research purposes.

Compound List

this compound

Theoretical and Computational Chemistry Approaches to N Nitrosodithiazine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for elucidating the electronic structure and predicting the reactivity of chemical compounds hi.isscispace.comredalyc.org. DFT is based on the principle that the ground-state electronic energy of a system can be determined from its electron density distribution hi.isscispace.comredalyc.org. This method allows for the calculation of various molecular properties, including electron distribution, molecular orbitals (HOMO-LUMO energies), dipole moments, and charge distributions researchgate.netmdpi.com.

For N-Nitrosodithiazine and other N-nitroso compounds, DFT calculations are instrumental in understanding the intrinsic electronic features that govern their chemical behavior and potential biological activity, such as carcinogenicity usp.org. Reactivity indices derived from DFT, such as electronegativity, chemical hardness, and electrophilicity, offer insights into how these molecules might interact with biological targets or undergo chemical transformations redalyc.orgresearchgate.net. For instance, studies on nitrosamines have utilized DFT to explore the mechanisms of activation and deactivation pathways relevant to carcinogenicity risk assessment usp.org. While specific DFT studies directly detailing the electronic structure and reactivity of this compound were not explicitly detailed in the provided search results, the general application of DFT to understand the fundamental electronic properties and reaction mechanisms of N-nitroso compounds is well-established redalyc.orgresearchgate.netusp.org. The analysis of frontier molecular orbitals (HOMO-LUMO gap) using DFT, as seen in studies on other chemical systems mdpi.com, would be crucial for predicting this compound's susceptibility to electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to correlate the chemical structure of compounds with their biological or physicochemical activities sciforum.netmdpi.comresearchgate.netnih.gov. For N-nitroso compounds, QSAR has been extensively applied to predict carcinogenic potency, a critical aspect of their risk assessment sciforum.netresearchgate.net. This compound has been included in datasets for such QSAR studies, enabling the development of models that can predict the activity of novel or unsynthesized nitroso-compounds based on their molecular descriptors sciforum.netresearchgate.net.

These QSAR models typically employ a range of molecular descriptors, including 0D, 1D, and 2D descriptors derived from the molecular structure, such as those calculated by the DRAGON software sciforum.netresearchgate.net. The predictive power of these models is evaluated using internal and external validation techniques, with parameters like R² (coefficient of determination) and Q² (cross-validation coefficient) indicating their reliability mdpi.comnih.gov. For example, a QSAR model based on a combination of 0D, 1D, and 2D DRAGON descriptors has been shown to explain a significant portion of the variance in experimental carcinogenic activity for nitroso-compounds sciforum.netresearchgate.net. Such models are valuable for screening and prioritizing chemicals for further testing, contributing to a more efficient assessment of potential risks sciforum.netresearchgate.net.

Table 1: QSAR Model Validation Parameters for Nitroso-Compounds

| Parameter | Value | Description | Reference |

| Q²loo | 0.7533 | Leave-one-out cross-validation coefficient, indicating internal predictive ability | mdpi.comnih.gov |

| R² | 0.8071 | Coefficient of determination, showing the variance explained by the model | mdpi.comnih.gov |

| Q²ext | 0.7041 | External cross-validation coefficient, indicating predictive ability on new data | mdpi.comnih.gov |

| R²ext | 0.7195 | External coefficient of determination for new data | mdpi.comnih.gov |

Environmental Fate and Degradation Pathways of N Nitrosodithiazine

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Specific data on the abiotic degradation mechanisms, such as photolysis or hydrolysis, of N-Nitrosodithiazine were not found in the reviewed literature. While some N-nitrosamines are known to be susceptible to photolytic decomposition by sunlight and can undergo hydrolysis under various pH conditions, these processes have not been specifically documented for this compound. cdc.govnih.govnih.govnih.govresearchgate.net

Biodegradation Processes in Environmental Compartments (e.g., Soil, Water, Sediment)

Information regarding the biodegradation of this compound in environmental compartments like soil, water, or sediment was not identified in the literature search. Studies on other N-nitrosamines indicate that microbial degradation can occur in these matrices, with varying rates depending on the specific compound and environmental conditions. cdc.govnih.govnih.govwikipedia.orgfrontiersin.org However, no such data exists for this compound.

Mobility and Sorption Characteristics of this compound in Environmental Matrices

No specific data on the mobility and sorption characteristics of this compound in environmental matrices such as soil or sediment was found. Parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are crucial for assessing mobility, but values for this compound were not reported. cdc.govepa.govchemsafetypro.comepa.gov

Identification and Analysis of Environmental Transformation Products of this compound

The identification and analysis of environmental transformation products specifically resulting from the degradation of this compound were not found in the conducted literature search. Research on other N-nitrosamines has identified various degradation products, but these findings are not directly applicable to this compound without specific studies. uni-lj.siresearchgate.net

Data Tables: Due to the absence of specific research findings for this compound regarding its environmental fate and degradation pathways, data tables cannot be generated for this compound.

Metabolic Transformation Pathways of N Nitrosodithiazine in Biological Systems in Vitro Emphasis

Enzymatic Biotransformation Mechanisms (e.g., Nitroreduction, Cytochrome P450 Metabolism)

The metabolism of N-nitrosodithiazine, like other N-nitrosamines, is primarily mediated by enzymatic processes. Cytochrome P450 (CYP) enzymes are key players, with studies on related N-nitrosamines suggesting that CYP-mediated alpha-hydroxylation is a dominant initial step mdpi.comlhasalimited.org. This pathway involves the hydroxylation of the carbon atom adjacent to the nitroso group, forming an unstable alpha-hydroxynitrosamine intermediate. This intermediate can then decompose to yield aldehydes and highly reactive electrophilic species, such as alkyldiazonium ions, which are implicated in cellular damage nih.govnih.gov.

Nitroreduction is another potential metabolic route for N-nitrosamines, particularly under anaerobic conditions or by specific reductase enzymes nih.gov. While less commonly emphasized for N-nitrosamines compared to oxidative pathways, nitroreduction can lead to different sets of metabolites, including nitroso, N-hydroxylamino, and amino functional groups, which can also be further activated or conjugated nih.gov. The specific enzymes involved in the nitroreduction of this compound would depend on the cellular environment and the presence of relevant reductases, such as NADPH-dependent flavoenzymes or other oxidoreductases nih.govcommonorganicchemistry.com.

Table 1: Potential Enzymatic Pathways for this compound Metabolism

| Enzyme Class | Specific Enzymes (General N-Nitrosamine Metabolism) | Primary Metabolic Reaction | Citation(s) |

| Cytochrome P450 (CYP) | CYP1A2, CYP2E1, CYP2A6 | Alpha-hydroxylation | mdpi.comnih.gov |

| Reductases | NADPH: P450 oxidoreductase, DT-diaphorase | Nitroreduction | nih.govcommonorganicchemistry.com |

| Other Oxidases/Reductases | Aldehyde oxidase, Xanthine oxidase | Nitroso/N-hydroxylamino reduction | nih.gov |

In Vitro Metabolic Pathway Reconstruction and Analysis for N-Nitrosamines

In vitro systems are indispensable for dissecting the complex metabolic pathways of compounds like this compound. These systems allow for the controlled study of enzymatic reactions and metabolite formation without the confounding factors present in vivo. Common in vitro models include liver microsomes, S9 fractions, primary hepatocytes, and cultured cell lines such as HepG2 nih.govpsu.edu. Liver microsomes, rich in CYP enzymes, are particularly useful for studying Phase I oxidative metabolism. Primary hepatocytes offer a more complete cellular environment, enabling the investigation of both Phase I and Phase II conjugation reactions.

Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are fundamental for metabolite profiling and identification in these in vitro studies nih.govwuxiapptec.comnih.govmdpi.com. These methods enable the separation, detection, and structural elucidation of low-abundance metabolites, providing detailed insights into the sequence of biotransformations. Metabolic pathway reconstruction involves using these analytical outputs to map the series of enzymatic steps that this compound undergoes nih.gov.

Table 2: Common In Vitro Systems for this compound Metabolic Studies

| System Type | Key Components/Characteristics | Analytical Techniques Used | Purpose of Study | Citation(s) |

| Liver Microsomes | NADPH-dependent enzyme activity; rich in CYP enzymes | LC-MS/MS | Initial metabolite identification, enzyme kinetics | mdpi.comnih.govpsu.edu |

| S9 Subcellular Fraction | Combination of microsomal and cytosolic enzymes | LC-MS/MS | Broader metabolic profiling, Phase I & II reactions | mdpi.com |

| Primary Hepatocytes | Intact cellular machinery; includes Phase I & II enzymes | LC-MS/MS | Pathway reconstruction, conjugation studies | lhasalimited.orgnih.gov |

| Cell Lines (e.g., HepG2) | Cultured cell models; represent specific cellular environments | LC-MS/MS | Screening, mechanistic studies, pathway analysis | psu.edu |

Investigation of this compound Metabolites and Subsequent Biochemical Transformations

The identification of metabolites is a critical aspect of understanding this compound's metabolic fate. Based on the known metabolism of related N-nitrosamines, potential primary metabolites could include hydroxylated derivatives, aldehydes resulting from alpha-carbon cleavage, and dealkylated or ring-opened products depending on the specific structure of the dithiazine moiety. For instance, N-nitrosodiethanolamine metabolism has shown the formation of acidic derivatives and other hydroxylated species nih.govnih.gov.

These primary metabolites may then undergo further biochemical transformations, primarily Phase II conjugation reactions. These reactions attach endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to the metabolite, increasing its water solubility and facilitating its excretion from the body nih.govopenaccessjournals.com. For example, hydroxylated metabolites might be glucuronidated or sulfated mdpi.com. The specific suite of metabolites and their subsequent transformations would be elucidated through detailed in vitro metabolic profiling studies.

Table 3: Potential Metabolites of this compound and Subsequent Transformations

| Primary Metabolite Type | Proposed Nature/Structure | Subsequent Transformations | Citation(s) |

| Hydroxylated Product | N-hydroxy-N-nitrosodithiazine or ring-hydroxylated derivatives | Glucuronidation, Sulfation, Glutathione conjugation | mdpi.com |

| Aldehyde | Dithiazine-derived aldehyde | Further oxidation to carboxylic acid, Reduction to alcohol | nih.govnih.gov |

| Dealkylated/Fragmented | Breakdown products of the dithiazine ring system | Conjugation (e.g., glucuronidation, sulfation) | nih.govnih.gov |

Mechanistic Aspects of this compound Bioactivation Pathways

Bioactivation refers to metabolic processes that convert a xenobiotic into a more reactive, often electrophilic, species capable of interacting with cellular macromolecules like DNA and proteins. For this compound, bioactivation is primarily linked to the oxidative metabolism pathway. The alpha-hydroxylation of N-nitrosamines generates an unstable intermediate that rapidly decomposes. This decomposition can yield an alkyldiazonium ion or a related carbocationic species nih.govnih.govresearchgate.net. These electrophilic intermediates are highly reactive and can covalently bind to nucleophilic sites on cellular DNA, forming DNA adducts. Such adducts are considered critical initiating events in chemical carcinogenesis, as they can lead to mutations if not repaired accurately nih.govnih.govresearchgate.net.

The precise mechanism of bioactivation for this compound would involve the specific enzymes responsible for its initial oxidation, the stability and reactivity of the resulting intermediates, and the efficiency of their subsequent reactions with cellular nucleophiles. Understanding these mechanistic aspects is vital for assessing the potential genotoxicity and carcinogenicity of the compound.

Table 4: Mechanistic Steps in this compound Bioactivation

| Step | Process | Intermediate/Product Formed | Biological Consequence | Citation(s) |

| 1 | Enzymatic Alpha-hydroxylation | Unstable alpha-hydroxy-N-Nitrosodithiazine | Precursor to reactive species | nih.govnih.gov |

| 2 | Decomposition of Hydroxy Intermediate | Alkyldiazonium ion or carbocationic species | Highly electrophilic, reactive intermediate | nih.govnih.govresearchgate.net |

| 3 | Covalent Binding to Macromolecules | DNA adducts, Protein adducts | Mutagenesis, Carcinogenesis, Cellular damage | nih.govnih.govresearchgate.net |

| 4 | Alternative Pathways (e.g., Nitroreduction) | Nitroso, N-hydroxylamino derivatives | Potential for different reactive species or detoxification | nih.gov |

Compound List

this compound

Future Research Directions and Emerging Methodologies in N Nitrosodithiazine Studies

Development of Novel Analytical and Synthetic Methodologies

The accurate detection and efficient synthesis of N-Nitrosodithiazine and related compounds are foundational to advancing research. Future efforts will likely focus on overcoming the limitations of current methods and developing more sensitive, selective, and robust techniques.

Recent advancements in analytical chemistry, particularly in the realm of N-nitrosamine detection in pharmaceuticals, offer a roadmap for future this compound research. Techniques such as high-performance liquid chromatography (HPLC) coupled with atmospheric-pressure chemical ionization tandem mass spectrometry (APCI-MS/MS) have proven effective for the trace determination of N-nitrosamine impurities. chromatographyonline.com The development of similar sensitive methods tailored for this compound will be essential for its detection in various matrices. chromatographyonline.com Furthermore, the use of ultra-high pressure liquid chromatography triple quadrupole mass spectrometry (UHPLC-MS/MS) has shown high sensitivity for other nitrosamines, with limits of detection and quantification in the parts per billion (ppb) and even sub-ppb ranges, a benchmark for future this compound analytical methods. nih.gov

On the synthetic front, exploring novel catalytic systems and reaction pathways will be paramount. This could involve the use of new reagents or leveraging photochemical and electrochemical methods to improve yield, purity, and cost-effectiveness. The development of more efficient synthetic routes will not only facilitate further study of this compound's properties but also enable the creation of analogues and derivatives for structure-activity relationship studies.

Application of Advanced Computational and Data Science Approaches

Computational and data science methodologies are set to revolutionize the study of complex molecules like this compound. These approaches offer powerful tools for predicting molecular properties, understanding reaction mechanisms, and analyzing large datasets.

Computational Chemistry: Quantum mechanical calculations, such as those based on the second-order Møller-Plesset perturbation theory, can provide deep insights into the electronic structure, stability, and reactivity of this compound. nih.gov Such computational studies have been successfully applied to understand the formation mechanisms of other N-nitrosamines, like N-Nitrosodimethylamine (NDMA), by elucidating reaction pathways and activation barriers. nih.govnih.gov Similar in silico studies on this compound could predict its behavior in various chemical environments and guide the design of new synthetic strategies.

Data Science and Machine Learning: The interdisciplinary field of data science, which employs quantitative and analytical approaches to extract knowledge from complex datasets, holds immense potential. nih.gov In the context of this compound, machine learning algorithms could be trained to predict toxicity, reactivity, or environmental fate based on its structural features. mdpi.com By integrating various data types, from spectroscopic data to biological assay results, data science can help identify patterns and correlations that might be missed by traditional analysis. nih.govresearchgate.net The development of findable, accessible, interoperable, and reusable (FAIR) datasets for this compound and related compounds will be crucial for leveraging these powerful analytical tools. nih.gov

Addressing Complex Environmental and Biochemical Interactions

Understanding how this compound behaves in the environment and interacts with biological systems is a critical area for future research. This requires sophisticated approaches that can probe these complex interactions at a molecular level.

Environmental Fate: The environmental persistence, transformation, and mobility of this compound are key questions that need to be addressed. Studies on other chemical compounds have shown that factors like soil moisture, microbial activity, and sunlight can significantly influence their degradation and half-life. researchgate.net Future research should investigate the potential for this compound to accumulate in soil and water systems and identify its potential breakdown products, some of which may also have toxicological relevance. researchgate.net

Biochemical Interactions: The interaction of N-nitroso compounds with biological macromolecules is a major determinant of their biological activity. nih.gov Research on other nitrosamines has shown that they can act as alkylating agents, interacting with DNA and other cellular components. nih.gov Future studies on this compound should aim to identify its metabolic pathways and determine if it or its metabolites can form adducts with proteins and nucleic acids. Understanding these fundamental biochemical interactions is essential for assessing its potential biological effects. nih.gov

Integration of Interdisciplinary Research for Comprehensive Understanding

A truly comprehensive understanding of this compound will only be achieved through the integration of knowledge and techniques from various scientific disciplines. Collaborative efforts between chemists, biologists, toxicologists, environmental scientists, and data scientists will be essential to tackle the multifaceted challenges associated with this compound.

Q & A

Q. How can researchers address variability in bioassay results for this compound across laboratories?

- Methodological Answer : Implement inter-laboratory validation studies using harmonized protocols (e.g., OECD Test Guidelines). Share reference materials via repositories like NIST or ATCC. Use mixed-effects statistical models to differentiate technical variability from biological variability .

Ethical and Regulatory Considerations

Q. What ethical guidelines govern the use of this compound in human cell line research?

- Methodological Answer : Follow institutional biosafety committee (IBC) approvals for handling carcinogens. Use secondary containment for cell culture work and validate disposal methods per RCRA regulations. Document all ethical approvals and consent forms (if using primary human cells) in the manuscript .

Q. How do global regulatory frameworks impact data requirements for this compound risk assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.